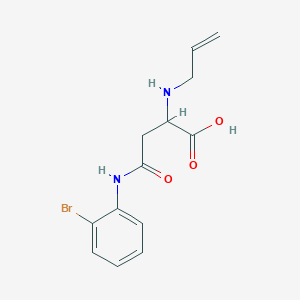
2-(Allylamino)-4-((2-bromophenyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allylamino)-4-((2-bromophenyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C13H15BrN2O3 and its molecular weight is 327.178. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(Allylamino)-4-((2-bromophenyl)amino)-4-oxobutanoic acid, with the CAS number 1048001-62-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the known biological activities of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₅BrN₂O₃
- Molecular Weight : 327.17 g/mol
- Structure : The compound features an allylamino group and a bromophenyl moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its neuroprotective and anti-seizure properties.
Neuroprotective Effects
Research has indicated that compounds similar in structure to this compound exhibit neuroprotective effects. For instance, studies involving other oxobutanoic acid derivatives have shown promise in mitigating oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential pathways include:
- Modulation of Neurotransmitter Levels : Compounds with similar structures have been shown to influence neurotransmitter systems, particularly serotonin and gamma-aminobutyric acid (GABA), leading to altered excitability in neuronal circuits.
- Oxidative Stress Reduction : The ability to scavenge reactive oxygen species (ROS) is a common feature among neuroprotective agents, suggesting that this compound may similarly reduce oxidative damage in neural tissues.
Case Studies and Research Findings
- Zebrafish Model Studies : A recent investigation using zebrafish models demonstrated that certain oxadiazol derivatives could effectively reduce seizure-like behavior induced by pentylenetetrazole (PTZ). The study found significant alterations in levels of various neuroactive substances, indicating a complex interaction with neurotransmitter systems .
- In Silico Studies : Computational modeling studies have been employed to predict the binding affinities and interactions of similar compounds with target receptors involved in seizure activity. These studies provide insights into the potential efficacy and safety profiles of such compounds before clinical trials .
Summary Table of Biological Activities
Propriétés
IUPAC Name |
4-(2-bromoanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c1-2-7-15-11(13(18)19)8-12(17)16-10-6-4-3-5-9(10)14/h2-6,11,15H,1,7-8H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWGALYWLUXGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC(=O)NC1=CC=CC=C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














